1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Structural Features and IUPAC Nomenclature

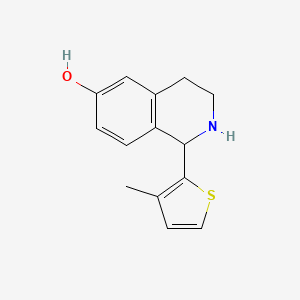

The IUPAC name 1-(3-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol delineates its core structure: a partially saturated isoquinoline scaffold (1,2,3,4-tetrahydroisoquinoline) substituted at position 1 with a 3-methylthiophen-2-yl group and at position 6 with a hydroxyl group. The tetrahydroisoquinoline system comprises a benzene ring fused to a piperidine ring, with partial saturation reducing aromaticity and enhancing conformational flexibility.

Key structural attributes include:

- Thiophene substituent : A sulfur-containing heterocycle at position 1, featuring a methyl group at position 3. This moiety enhances lipophilicity and modulates electronic properties, potentially improving target binding.

- Hydroxyl group : Positioned para to the nitrogen in the isoquinoline ring, this group facilitates hydrogen bonding with biological targets, a critical feature for receptor agonism or enzyme inhibition.

The SMILES notation CC1=C(SC=C1)C2C3=C(CCN2)C=C(C=C3)O further clarifies atomic connectivity, emphasizing the thiophene’s attachment to the tetrahydroisoquinoline nitrogen. Computational descriptors such as the InChIKey (GVKJZNFCIMFTCK-UHFFFAOYSA-N ) provide unique identifiers for database referencing.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₅NOS |

| Molecular weight | 245.34 g/mol |

| Topological polar surface area | 53.1 Ų |

| Hydrogen bond donors | 2 (hydroxyl, NH) |

| Hydrogen bond acceptors | 3 (O, S, N) |

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Tetrahydroisoquinoline derivatives have been extensively explored for their diverse pharmacological activities, including antiviral, anticancer, and metabolic modulation. The partial saturation of the isoquinoline ring reduces planarity, enabling interactions with proteins that favor non-aromatic ligands. For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown inhibitory activity against HIV-1 protease, while 7-substituted tetrahydroisoquinolines exhibit potent agonism at peroxisome proliferator-activated receptor gamma (PPARγ), a target for insulin sensitization in type 2 diabetes.

A landmark study demonstrated that 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives act as selective PPARγ partial agonists, with compound 26v achieving an EC₅₀ of 6 nM and reducing insulin resistance in Zucker fatty rats. Unlike full agonists such as pioglitazone, partial agonists mitigate adverse effects like fluid retention and weight gain, underscoring the therapeutic advantage of tetrahydroisoquinoline scaffolds.

Significance of Thiophene-Containing Heterocycles in Drug Design

Thiophene rings, as electron-rich aromatic systems, contribute to enhanced pharmacokinetic and pharmacodynamic properties. The 3-methylthiophen-2-yl group in this compound likely improves metabolic stability and membrane permeability compared to phenyl analogs. In PPARγ ligands, thiophene-containing derivatives exhibit superior binding affinity due to sulfur’s polarizability, which stabilizes interactions with hydrophobic receptor pockets.

For example, in the synthesis of 7-chloro-1-[5-(1,3-dioxolan-2-yl)-2-methyl-3-thienyl]-1,2,3,4-tetrahydroisoquinoline , the thiophene moiety was critical for maintaining agonist efficacy while reducing cytochrome P450-mediated oxidation. Additionally, thiophene’s bioisosteric relationship with furan and pyrrole allows tunable electronic effects without compromising ring aromaticity, a strategy employed in optimizing antiviral and anticancer agents.

Properties

CAS No. |

600647-35-6 |

|---|---|

Molecular Formula |

C14H15NOS |

Molecular Weight |

245.34 g/mol |

IUPAC Name |

1-(3-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C14H15NOS/c1-9-5-7-17-14(9)13-12-3-2-11(16)8-10(12)4-6-15-13/h2-3,5,7-8,13,15-16H,4,6H2,1H3 |

InChI Key |

GVKJZNFCIMFTCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2C3=C(CCN2)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by its integration into the tetrahydroisoquinoline framework. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is , with a molecular weight of approximately 233.33 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its versatility in drug design.

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation has implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Anticancer Activity

Recent investigations have highlighted the potential of tetrahydroisoquinoline derivatives in oncology. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Properties

There is growing evidence that tetrahydroisoquinoline derivatives possess antimicrobial activity. Research has shown that they can inhibit the growth of several bacterial strains, making them candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative similar to this compound was tested against breast cancer cell lines. The compound exhibited an IC50 value indicating potent antiproliferative activity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Data Table: Biological Activities of Tetrahydroisoquinoline Derivatives

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal signaling. This modulation can result in anticonvulsant and antinociceptive effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituents at the 1-, 6-, and 7-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

- 1-Position Substituents: The 3-methylthiophen-2-yl group in the target compound may confer unique steric and electronic properties compared to bulkier groups like 3,4-dimethoxyphenylmethyl or trifluoromethylsulfonyl . Thiophene rings are known for enhancing metabolic stability and modulating receptor selectivity . Iodinated derivatives (e.g., 3,5-diiodo-4-methoxybenzyl) show enhanced beta-adrenoceptor activity due to halogen bonding .

- 6-Position Substituents: Hydroxyl (-OH) groups at the 6-position are common in bioactive derivatives, contributing to hydrogen bonding with receptor residues .

Pharmacological Activity

Receptor Selectivity

- Orexin-1 Receptor (OX1R): Derivatives with 3,4-dimethoxyphenylmethyl groups (e.g., compound 28a) exhibit nanomolar affinity for OX1R, while modifications at the 6-position (e.g., methoxy or benzyloxy) alter potency .

- Estrogen Receptors (ERs) : The trifluoromethylsulfonyl derivative (W23) binds ERs with a crystallographic resolution of 1.97 Å, suggesting precise interactions with the ligand-binding domain .

- Beta-Adrenoceptors: Iodinated derivatives (e.g., from ) show agonist activity, highlighting the role of halogens in receptor activation .

Physicochemical Properties

- Lipophilicity : Compounds with alkyl chains (e.g., hexanamide in 28b) have higher logP values, whereas hydroxylated derivatives (e.g., the target compound) are more polar .

- Solubility : The hydroxyl group at the 6-position enhances aqueous solubility, making such derivatives suitable for oral administration .

Biological Activity

1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a methylthiophene group. The structural formula can be represented as follows:

This structure is significant in determining the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit various neuropharmacological activities, including:

- Dopamine Receptor Modulation : Compounds in this class have been shown to interact with dopamine receptors, potentially influencing conditions like Parkinson's disease and schizophrenia. For instance, studies have demonstrated that certain THIQ derivatives can act as selective antagonists or agonists at dopamine receptors, affecting neurotransmission and behavior .

- Muscarinic Receptor Antagonism : A study evaluated the binding affinities of THIQ derivatives to muscarinic receptors, revealing that some compounds exhibit significant antagonistic properties at M2 muscarinic receptors. This suggests potential applications in treating cardiovascular disorders .

Antimicrobial Activity

THIQs have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess notable antibacterial and antifungal activities against various pathogens. This activity is often attributed to the ability of the THIQ scaffold to disrupt microbial membranes or interfere with metabolic processes .

Antioxidant Properties

The antioxidant capacity of THIQ compounds has been explored in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, indicating their potential role in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring can enhance or diminish receptor affinity and activity. For example, methyl and methoxy groups have been shown to improve binding affinity at certain receptors .

- Ring Modifications : Alterations to the tetrahydroisoquinoline core itself can affect pharmacokinetic properties such as solubility and metabolic stability. Studies suggest that specific modifications can lead to increased bioavailability and reduced toxicity .

Case Studies

- Dopamine Receptor Study : A specific THIQ derivative was tested for its effects on dopamine receptor activity in animal models. Results indicated a dose-dependent modulation of dopamine release, suggesting therapeutic potential for neurodegenerative diseases .

- Antimicrobial Evaluation : A series of THIQ compounds were screened against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.